molecular formula C19H16N2O2S B4275805 N'-diphenylmethylenebenzenesulfonohydrazide CAS No. 78119-51-4

N'-diphenylmethylenebenzenesulfonohydrazide

Cat. No.: B4275805
CAS No.: 78119-51-4
M. Wt: 336.4 g/mol
InChI Key: IZNUJWMVEWFEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(diphenylmethylene)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonylhydrazones. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. N’-(diphenylmethylene)benzenesulfonohydrazide has been studied for its potential as an anticancer agent, particularly against human colon carcinoma (HCT-116) cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(diphenylmethylene)benzenesulfonohydrazide can be synthesized through the condensation reaction between benzenesulfonohydrazide and benzaldehyde. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of N’-(diphenylmethylene)benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonylhydrazones with different substituents.

    Reduction: Reduction reactions can convert the compound into corresponding hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonylhydrazones with various substituents, while reduction can produce hydrazines.

Scientific Research Applications

N’-(diphenylmethylene)benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)benzenesulfonohydrazide involves its interaction with molecular targets such as phosphoinositide 3-kinase α (PI3Kα). The compound binds to the active site of PI3Kα, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the antiproliferative effects observed in cancer cell lines.

Comparison with Similar Compounds

N’-(diphenylmethylene)benzenesulfonohydrazide can be compared with other sulfonylhydrazones, such as:

  • N’-(2-methoxybenzylidene)benzenesulfonohydrazide
  • N’-(4-methoxybenzylidene)benzenesulfonohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. N’-(diphenylmethylene)benzenesulfonohydrazide is unique due to its specific interaction with PI3Kα and its potential as an anticancer agent .

Properties

IUPAC Name

N-(benzhydrylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-24(23,18-14-8-3-9-15-18)21-20-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNUJWMVEWFEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311083
Record name MLS003115187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78119-51-4
Record name MLS003115187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A four neck flask (2 liters) equipped with a thermometer, a reflux condenser and a stirrer was charged with 78.4 g (0.4 mol) of benzophenone hydrazone, 64.6 g (0.64 mol) of triethylamine and 1 liter of ether, and 105.6 g (0.6 mol) of benzenesulfonic acid chloride was dropwise added thereto in one hour while stirring at room temperature and then heated under reflux for 72 hours. The reaction liquid was cooled down to 20° C. and then washed (separated) twice with 500 ml of deionized water. The ether layer was dried over anhydrous magnesium sulfate and filtered off, and then the mother liquid was concentrated by means of a rotary evaporator to obtain reddish yellow crystal. This crude crystal was added to 1 liter of diethyl ether and heated under reflux for 30 minutes, and then the crystal was filtered off at 30° C. This was dried under reduced pressure to thereby obtain white crystal.
Quantity
78.4 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
105.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-diphenylmethylenebenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-diphenylmethylenebenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.